molecular formula C12H24N2O2 B1407399 tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate CAS No. 1537578-42-9

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

Cat. No. B1407399
M. Wt: 228.33 g/mol
InChI Key: RNFPBXPQIJEINV-UHFFFAOYSA-N
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Description

“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1537578-42-9 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is 1S/C12H24N2O2/c1-9-5-6-13-7-10 (9)8-14-11 (15)16-12 (2,3)4/h9-10,13H,5-8H2,1-4H3, (H,14,15) .


Physical And Chemical Properties Analysis

“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a powder . It is stored at 4 degrees Celsius .

Scientific Research Applications

Intermediate in Omisertinib Synthesis

Tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has been identified as a crucial intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical applications (Zhao et al., 2017).

Involvement in Crystal Structures

Research by Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound with structural similarities, demonstrates the compound's role in forming isomorphous crystal structures. These studies highlight the importance of such compounds in understanding molecular interactions and crystallography (Baillargeon et al., 2017).

Potential in Neuroprotective Agents

A 2020 study by Camarillo-López et al. explored a compound closely related to tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate. This research focused on its neuroprotective properties, particularly in the context of Alzheimer’s disease, indicating potential therapeutic applications in neurodegenerative diseases (Camarillo-López et al., 2020).

Role in Hydrogen Bond Interactions

The compound's involvement in forming strong and weak hydrogen bonds was studied by Das et al. (2016). Their research on similar carbamate derivatives provides insights into the role of tert-butyl carbamates in molecular architecture, emphasizing their importance in chemical synthesis and structural studies (Das et al., 2016).

Photoredox-Catalyzed Applications

A 2022 study by Wang et al. highlighted the use of a tert-butyl carbamate derivative in photoredox-catalyzed reactions. This research opens up new avenues for using these compounds in advanced organic synthesis techniques (Wang et al., 2022).

Safety And Hazards

The safety information for “tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPBXPQIJEINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
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